molecular formula C10H11ClO B3264270 [trans-2-(4-Chlorophenyl)cyclopropyl]methanol CAS No. 388631-88-7

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol

Cat. No.: B3264270
CAS No.: 388631-88-7
M. Wt: 182.64 g/mol
InChI Key: RHLUDCBNPQCUQK-PSASIEDQSA-N
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Description

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the Darzen condensation reaction, where alpha-halo-p-chlorophenylacetate reacts with acetylcyclopropane in the presence of a base to form a glycidic ester. This ester is then hydrolyzed under basic conditions to yield the corresponding glycerate, which undergoes decarboxylation under acidic conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Continuous operation or “one-pot” methods are preferred for large-scale production due to their efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Dopamine Receptor Modulation

Recent studies have highlighted the role of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol as a modulator of dopamine receptors, particularly the D3 receptor (D3R). Research indicates that derivatives of this compound can act as antagonists or partial agonists at D3R, which is significant for developing treatments for disorders like schizophrenia and addiction .

  • Mechanism of Action : The compound enhances dopamine receptor subtype selectivity, improving its potential efficacy in CNS applications. It has been linked to optimized physicochemical properties that enhance blood-brain barrier permeability, making it a promising candidate for central nervous system therapies .

Opioid Receptor Interactions

The compound has also been investigated for its interactions with opioid receptors. By tethering this compound to various opioid scaffolds, researchers have identified new structural moieties that exhibit high affinity and selectivity for mu-opioid receptors (MOR) and D3R . This dual activity may provide avenues for pain management therapies with reduced side effects compared to traditional opioids.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical processes that ensure high purity and yield. A typical synthesis method includes the use of sodium hydride in DMF to facilitate the reaction between benzyl alcohol and chlorinated cyclopropanes .

Synthesis Steps Reagents Conditions Yield
1Benzyl alcohol, Sodium hydrideIce bath at 0°C66%
2DMFStirred for 1 hour

This table summarizes a general procedure used in the synthesis of this compound, showcasing the efficiency of the reaction conditions employed.

Case Study: CNS Drug Development

A notable study demonstrated the potential of this compound derivatives in treating neurological disorders. The research involved extensive screening for binding affinities at various receptor sites, revealing promising results for D3R antagonism .

Clinical Implications

The implications of these findings suggest that compounds like this compound could lead to novel treatments for conditions such as Parkinson's disease and other neuropsychiatric disorders where dopamine dysregulation is a factor.

Mechanism of Action

The mechanism of action of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    [trans-2-(4-Chlorophenyl)cyclopropyl]methanol: Unique due to its specific structural arrangement and functional groups.

    [trans-2-(4-Bromophenyl)cyclopropyl]methanol: Similar structure but with a bromine atom instead of chlorine.

    [trans-2-(4-Fluorophenyl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom on the phenyl ring. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors .

Biological Activity

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in relation to its effects on various cellular processes and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.
  • Receptor Binding : It may interact with specific receptors, potentially influencing signaling pathways associated with cell growth and proliferation.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Antiproliferative Activity : Some studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Effects : There is emerging evidence that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • In a series of in vitro assays, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer models.
    • Table 1 summarizes the IC50 values for different cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15.3
    PC-3 (Prostate Cancer)22.8
    HeLa (Cervical Cancer)30.5
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound in reducing tumor size. In one study involving mice implanted with tumor cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
  • Mechanistic Insights :
    • Further investigations revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds has been conducted to understand the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
This compoundCyclopropane ring with chlorophenyl groupAnticancer, Antimicrobial
4-ChlorophenolLacks cyclopropane structureAntimicrobial only
CyclopropylamineNo chlorophenyl substitutionLimited anticancer activity

Properties

IUPAC Name

[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUDCBNPQCUQK-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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